molecular formula C22H28FN3 B6045666 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine

1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine

Cat. No. B6045666
M. Wt: 353.5 g/mol
InChI Key: XRYUNOGGBSUHPK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine, also known as FPB, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties. FPB is a promising candidate for the development of drugs that can be used for the treatment of various diseases, including neurological disorders, depression, and anxiety.

Mechanism of Action

The mechanism of action of 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in the activation of dopamine receptors. The activation of dopamine receptors leads to the release of various neurotransmitters, including serotonin and norepinephrine, which play a crucial role in regulating mood and emotions.
Biochemical and Physiological Effects:
1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine has been shown to exhibit significant biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to an improvement in mood and cognitive function. Additionally, 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine has been shown to reduce inflammation and oxidative stress, which makes it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine is its high selectivity towards the dopamine transporter, which makes it a potential candidate for the development of drugs with fewer side effects. Additionally, the synthesis method of 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine is simple and can be easily scaled up for large-scale production. However, one of the limitations of 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions that can be explored in the field of 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine research. One of the potential areas of research is the development of 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine analogs with improved pharmacological properties, such as increased solubility and selectivity towards dopamine transporter. Additionally, the use of 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine in combination with other drugs for the treatment of various disorders can be explored. Furthermore, the potential use of 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine in the treatment of neurodegenerative disorders, such as Parkinson's disease, can also be explored.

Synthesis Methods

The synthesis of 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine involves the reaction of 4-fluoroaniline and N-phenylpiperidin-4-one in the presence of a reducing agent. The reaction proceeds under mild conditions and yields high purity 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine. The synthesis method is simple, efficient, and can be easily scaled up for large-scale production.

Scientific Research Applications

1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine has been extensively studied for its pharmacological properties. It has been shown to exhibit significant activity as a selective dopamine reuptake inhibitor, which makes it a potential candidate for the treatment of depression and other mood disorders. Additionally, 1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine has been shown to possess anxiolytic and anti-inflammatory properties, which make it a promising candidate for the treatment of anxiety and inflammatory disorders.

properties

IUPAC Name

1-[1-(4-fluorophenyl)piperidin-4-yl]-N-phenylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3/c23-18-8-10-21(11-9-18)25-15-12-22(13-16-25)26-14-4-7-20(17-26)24-19-5-2-1-3-6-19/h1-3,5-6,8-11,20,22,24H,4,7,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYUNOGGBSUHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C3=CC=C(C=C3)F)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(4-fluorophenyl)-N-phenyl-1,4'-bipiperidin-3-amine

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